molecular formula C14H13BClNO3 B2473444 [3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine CAS No. 1213827-99-6

[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine

Cat. No. B2473444
CAS RN: 1213827-99-6
M. Wt: 289.52
InChI Key: ZBLBFNKPCNPVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine” is a chemical compound that is used for research and development . It is also known as crisaborole , a non-steroidal topical anti-inflammatory . It is a phosphodiesterase 4 inhibitor used for the treatment of mild to moderate atopic dermatitis in children and adults .


Synthesis Analysis

The synthesis of this compound involves a new one-pot synthesis employing 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile (compound B) for preparing crisaborole and its pharmaceutically acceptable salts . An intermediate, 4-(3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile (compound I), is also described, which is suitable for preparing crisaborole and its salts .


Molecular Structure Analysis

The molecular formula of crisaborole is C14H10BNO3 . Its structure contains a boron atom, which facilitates skin penetration and binding to the bimetal center of the phosphodiesterase 4 enzyme .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of crisaborole have been described in the synthesis analysis section. The compound is synthesized using a one-pot synthesis method, which involves the use of compound B and an intermediate compound I .


Physical And Chemical Properties Analysis

The average mass of crisaborole is 251.045 Da and its monoisotopic mass is 251.075378 Da . More detailed physical and chemical properties may be available in specific databases or scientific literature .

Safety And Hazards

The compound is intended for research and development use by, or directly under the supervision of, a technically qualified individual . As with all chemicals, appropriate safety measures should be taken when handling and storing this compound to prevent exposure and ensure user safety .

properties

IUPAC Name

[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BClNO3/c16-13-5-9(7-17)1-4-14(13)20-11-3-2-10-8-19-15(18)12(10)6-11/h1-6,18H,7-8,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLBFNKPCNPVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)OC3=C(C=C(C=C3)CN)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine

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